molecular formula C21H22N2O4 B14119277 Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B14119277
M. Wt: 366.4 g/mol
InChI Key: DTVAEGABVKICIJ-UHFFFAOYSA-N
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Description

Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzylamine with an appropriate quinoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar core properties.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

Uniqueness

Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxybenzyl and ethyl ester groups differentiate it from other quinoline derivatives, potentially enhancing its bioactivity and solubility.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 4-[(3-methoxyphenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O4/c1-4-27-21(25)17-19(22-12-14-8-6-9-15(11-14)26-3)16-10-5-7-13(2)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24)

InChI Key

DTVAEGABVKICIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC(=CC=C3)OC

Origin of Product

United States

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